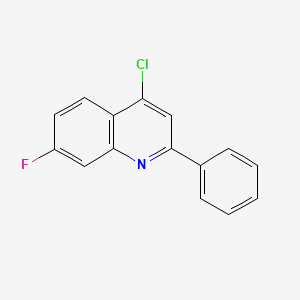

4-Chloro-7-fluoro-2-phenylquinoline

説明

4-Chloro-7-fluoro-2-phenylquinoline (CAS: 954225-43-5) is a halogen-substituted quinoline derivative with the molecular formula C₁₅H₉ClFN and a molecular weight of 257.695 g/mol. It is synthesized via a high-yield route (≈87% yield) involving palladium-catalyzed cross-coupling reactions, as reported by LookChem . The compound is commercially available with purities ranging from 95% to 97%, depending on the supplier . Its structural uniqueness arises from the chloro (Cl) and fluoro (F) substituents at positions 4 and 7, respectively, and a phenyl group at position 2 of the quinoline scaffold. These substitutions influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical and materials science applications.

特性

CAS番号 |

954225-43-5 |

|---|---|

分子式 |

C15H9ClFN |

分子量 |

257.69 g/mol |

IUPAC名 |

4-chloro-7-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |

InChIキー |

IRHSNTHKWSQAQA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and benzaldehyde in the presence of a catalyst to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of 4-Chloro-7-fluoro-2-phenylquinoline may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .

化学反応の分析

反応の種類: 4-クロロ-7-フルオロ-2-フェニルキノリンは、以下を含むさまざまな化学反応を起こします。

求核置換反応: 4位の塩素原子は、適切な条件下でアミンやチオールなどの求核剤によって置換される可能性があります.

酸化と還元: この化合物は、酸化されてキノリンN-オキシドを生成したり、還元されてジヒドロキノリンを生成したりすることができます.

クロスカップリング反応: 7位のフッ素原子は、有機金属試薬とのクロスカップリング反応に関与して、さまざまな誘導体を生成することができます.

一般的な試薬と条件:

求核置換反応: 水素化ナトリウム(NaH)や炭酸カリウム(K2CO3)などの試薬を、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で一般的に使用します.

酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます.

クロスカップリング: クロスカップリング反応には、一般的にパラジウム触媒と配位子が使用されます.

主な生成物:

求核置換反応: 4位にさまざまな官能基を有する置換キノリン.

酸化: キノリンN-オキシド.

クロスカップリング: 7位にさまざまな置換基を有するフッ素化キノリン誘導体.

4. 科学研究への応用

科学的研究の応用

作用機序

4-クロロ-7-フルオロ-2-フェニルキノリンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

酵素阻害: この化合物は、DNA複製や細胞分裂に関与するトポイソメラーゼIIなどの酵素を阻害することが示されています.

アポトーシス誘導: 特定のシグナル伝達経路を活性化し、DNA断片化を引き起こすことで、がん細胞にアポトーシスを誘導します.

6. 類似化合物の比較

4-クロロ-7-フルオロ-2-フェニルキノリンは、キノリン系における他の類似の化合物と比較することができます。

7-フルオロ-4-クロロキノリン: 構造は似ていますが、2位にフェニル基がなく、生物活性も異なります.

4-クロロ-2-フェニルキノリン: 7位にフッ素原子がなく、反応性や応用が影響を受けます.

7-フルオロ-2-フェニルキノリン: 4位に塩素原子がなく、化学的挙動と生物学的特性が異なります.

4-クロロ-7-フルオロ-2-フェニルキノリンにおける塩素、フッ素、フェニル置換基のユニークな組み合わせは、その独特の化学反応性と幅広い応用に貢献しています。

類似化合物との比較

Structural Analogues and Substitution Effects

The pharmacological and chemical behavior of 4-Chloro-7-fluoro-2-phenylquinoline is best understood by comparing it to structurally related quinoline derivatives. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects: The 7-fluoro group in 4-Chloro-7-fluoro-2-phenylquinoline increases electrophilicity at the quinoline core compared to non-fluorinated analogues like 4-Chloro-2-phenylquinoline. This enhances susceptibility to nucleophilic aromatic substitution (NAS) reactions, a trait less pronounced in 7-chloro derivatives .

- Bioactivity : Fluorine at C7 may reduce antimalarial activity compared to 7-chloro analogues, as observed in chloroquine derivatives. The 7-fluoro group’s smaller size and higher electronegativity alter drug-receptor interactions .

- Synthetic Challenges : Fluorine substitution introduces synthetic hurdles, such as side reactions during amine coupling, necessitating optimized reaction conditions compared to chloro analogues .

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : The 7-fluoro group may confer resistance to oxidative metabolism compared to 7-hydrogen or 7-methoxy analogues .

Commercial and Research Relevance

- Availability: 4-Chloro-7-fluoro-2-phenylquinoline is listed by specialty suppliers like Bio-Vin Research Laboratories , whereas analogues like 4-Chloro-6-(trifluoromethyl)quinoline are less accessible .

- Therapeutic Potential: While 7-chloro quinolines dominate antimalarial research, 7-fluoro derivatives are explored for antibacterial and kinase inhibition applications due to altered steric and electronic profiles .

生物活性

4-Chloro-7-fluoro-2-phenylquinoline (CAS No. 954225-43-5) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern, which includes a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a phenyl group at the 2-position. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 4-chloro-7-fluoro-2-phenylquinoline is C15H10ClFN. The presence of halogen substituents enhances its stability and reactivity, allowing for various chemical reactions, including nucleophilic substitutions and oxidative transformations.

The biological activity of 4-chloro-7-fluoro-2-phenylquinoline is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerase II, which plays a crucial role in DNA replication and cell division.

- Apoptosis Induction : The compound can trigger apoptosis in cancer cells through the activation of specific signaling pathways, leading to DNA fragmentation.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential metabolic enzymes, resulting in cell death.

Anticancer Activity

Research indicates that 4-chloro-7-fluoro-2-phenylquinoline exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting molecular pathways involved in cell cycle regulation and apoptosis induction. For instance, it has been observed to reduce cell viability in breast cancer and leukemia models.

Antimicrobial Properties

The compound demonstrates notable antibacterial and antifungal activities. It has been reported to be effective against several bacterial strains, including resistant strains, as well as various fungi. The mechanism involves disrupting the integrity of microbial membranes and inhibiting critical enzymatic functions necessary for microbial survival.

Antileishmanial Activity

In studies focusing on leishmaniasis, derivatives of quinoline compounds similar to 4-chloro-7-fluoro-2-phenylquinoline have shown promising results. These compounds were effective in reducing parasite load in mouse models with leishmaniasis, indicating potential for therapeutic use against this disease .

Antiviral Activity

Preliminary investigations have indicated that certain derivatives may possess antiviral properties, particularly against viruses associated with co-infections. The exact mechanisms remain under investigation but suggest interference with viral replication processes .

Comparative Analysis with Similar Compounds

The biological activity of 4-chloro-7-fluoro-2-phenylquinoline can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-phenylquinoline | Fluorine at the 6-position instead of 7 | Moderate antibacterial activity |

| 7-Chloro-2-phenylquinoline | Chlorine at the 7-position instead of 4 | Reduced anticancer efficacy |

| 4-Bromo-7-fluoro-2-phenylquinoline | Bromine at the 4-position | Similar but less stable than the target compound |

| 5-Fluoro-2-(4-methoxyphenyl)quinoline | Fluorine at the 5-position | Enhanced solubility but varied biological effects |

This comparison highlights how specific substitutions can significantly alter biological activities and reactivity profiles.

Case Studies

- Anticancer Studies : A study evaluating the effects of 4-chloro-7-fluoro-2-phenylquinoline on breast cancer cells showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The compound induced apoptosis as confirmed by flow cytometry analysis.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in the range of 5 to 15 µg/mL, showcasing its potential as an antimicrobial agent.

- Leishmaniasis Model : In vivo studies using BALB/c mice infected with Leishmania species showed that administration of related quinoline compounds led to an over 80% reduction in parasite burden when treated with doses equivalent to those used for established antileishmanial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。